An In-depth Technical Guide to 1-(Methylamino)ethen-1-ol: Navigating a Transient Intermediate in Synthetic Chemistry
An In-depth Technical Guide to 1-(Methylamino)ethen-1-ol: Navigating a Transient Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Elusive Enol and Its Stable Surrogates
In the landscape of synthetic organic chemistry, the ability to harness transient or unstable intermediates is a hallmark of sophisticated molecular design. 1-(Methylamino)ethen-1-ol represents a fascinating case study in this regard. As the enol tautomer of N-methylaminoacetaldehyde, it is not a commercially available, isolable compound with a dedicated CAS number. Instead, it exists in a dynamic equilibrium with its more stable keto form, N-methylaminoacetaldehyde. This guide provides a comprehensive overview of this tautomeric system, focusing on the identification, synthesis, and application of its stable precursors, which serve as gateways to the reactive enol intermediate. Understanding the properties and reactivity of these precursors is paramount for any researcher aiming to leverage the synthetic potential of 1-(Methylamino)ethen-1-ol in the construction of novel chemical entities.
The primary challenge for chemists in this area is not the handling of the enol itself, but rather the strategic generation of this intermediate in situ from stable, readily available starting materials. The two most important of these are N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal. This whitepaper will delve into the technical details of these compounds, providing the foundational knowledge necessary for their effective use in research and development.
Part 1: Core Identifiers and Physicochemical Properties of Key Precursors
A thorough understanding of the stable precursors is the critical first step in accessing the chemistry of 1-(Methylamino)ethen-1-ol. The following tables summarize the key identifiers and properties of N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal.
Table 1: Identifiers for N-Methylethanolamine
| Identifier | Value |
| CAS Number | 109-83-1[1][2][3][4][5] |
| EC Number | 203-710-0[3] |
| IUPAC Name | 2-(Methylamino)ethanol[2] |
| Molecular Formula | C3H9NO[1][2][4] |
| Molecular Weight | 75.11 g/mol [1][4] |
| InChI Key | OPKOKAMJFNKNAS-UHFFFAOYSA-N[2] |
| SMILES | CNCCO[4] |
Table 2: Physicochemical Data for N-Methylethanolamine
| Property | Value |
| Appearance | Colorless liquid[6] |
| Boiling Point | 157-159 °C[1] |
| Density | 0.935 g/mL at 25 °C[1] |
| Flash Point | 76 °C (169 °F)[1][3] |
| Solubility | Soluble in water[1] |
| Vapor Pressure | 1.099 mmHg at 25 °C (estimated)[1] |
Table 3: Identifiers for (Methylamino)acetaldehyde Dimethyl Acetal
| Identifier | Value |
| CAS Number | 122-07-6[7] |
| EC Number | 204-520-0 |
| IUPAC Name | 2,2-dimethoxy-N-methylethanamine[8][9] |
| Molecular Formula | C5H13NO2[7] |
| Molecular Weight | 119.16 g/mol [7] |
| InChI Key | HUMIEJNVCICTPJ-UHFFFAOYSA-N[9] |
| SMILES | CNCC(OC)OC[8][9] |
Table 4: Physicochemical Data for (Methylamino)acetaldehyde Dimethyl Acetal
| Property | Value |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 140 °C |
| Density | 0.928 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
Part 2: The Tautomeric Landscape: Keto-Enol Equilibrium
The interconversion between a ketone or aldehyde and its corresponding enol is a fundamental concept in organic chemistry known as keto-enol tautomerism.[10][11] Tautomers are constitutional isomers that readily interconvert, and in the case of N-methylaminoacetaldehyde, the equilibrium lies heavily towards the keto form. The enol, 1-(methylamino)ethen-1-ol, is a transient species. This transformation can be catalyzed by either acid or base.[12][13]
Caption: Keto-enol tautomerism of N-methylaminoacetaldehyde.
Part 3: Synthetic Pathways to Precursors and In Situ Generation of the Enol
The practical application of 1-(methylamino)ethen-1-ol chemistry hinges on the efficient synthesis of its stable precursors and the controlled generation of the enol in situ.
Synthesis of N-Methylethanolamine
N-Methylethanolamine is industrially produced by the reaction of methylamine with ethylene oxide. This process is highly efficient and provides a readily available source of this key starting material. For laboratory-scale synthesis, alternative routes from other commercially available reagents can also be envisioned.
Synthesis of (Methylamino)acetaldehyde Dimethyl Acetal
This protected form of N-methylaminoacetaldehyde is a crucial synthon. It can be prepared through various methods, with a common laboratory preparation involving the reaction of methylamine with 2,2-dimethoxyethanal or a related electrophile.
In Situ Generation of 1-(Methylamino)ethen-1-ol
The generation of the enol as a reactive intermediate is typically achieved under reaction conditions that favor its formation, even if transiently. Two primary strategies are employed:
-
From N-Methylethanolamine: Oxidation of N-methylethanolamine can lead to the formation of N-methylaminoacetaldehyde, which can then tautomerize to the enol under the reaction conditions.
-
From (Methylamino)acetaldehyde Dimethyl Acetal: Deprotection of the acetal under acidic or basic conditions liberates the free aldehyde, N-methylaminoacetaldehyde. In the presence of a suitable acid or base catalyst, this can then form the enol.
Caption: Synthetic workflow for the generation and use of the enol.
Part 4: Applications in Drug Discovery and Development
The transient enol, 1-(methylamino)ethen-1-ol, and its enolate form are potent nucleophiles. Their utility in drug discovery lies in their ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular scaffolds.
Role as a Building Block in Asymmetric Synthesis
Chiral amino alcohols and their derivatives are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The functional groups present in molecules derived from 1-(methylamino)ethen-1-ol can serve as handles for further chemical transformations and as key pharmacophoric elements. For instance, related structures like 2-[1-(Methylamino)cyclopropyl]ethan-1-ol are recognized for their utility in creating molecules with specific three-dimensional conformations, which is crucial for optimizing drug-target interactions.[14]
Experimental Protocol: Aldol-Type Condensation
The following is a representative, generalized protocol for an aldol-type reaction utilizing the in situ generated enol from (methylamino)acetaldehyde dimethyl acetal.
Objective: To synthesize a β-hydroxy-N-methylamino compound via the reaction of the enol of N-methylaminoacetaldehyde with an electrophilic carbonyl compound.
Materials:
-
(Methylamino)acetaldehyde dimethyl acetal
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., LDA, n-BuLi)
-
Electrophilic carbonyl compound (aldehyde or ketone)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Apparatus for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Solvent and Base: Charge the flask with anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Deprotonation/Enolate Formation: Slowly add the strong base to the cooled THF. Then, add a solution of (methylamino)acetaldehyde dimethyl acetal in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete deprotonation and enolate formation. Note: The strong base facilitates both deprotection and enolate formation.
-
Reaction with Electrophile: Add a solution of the electrophilic carbonyl compound in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 5: Safety and Handling
Both N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal require careful handling in a laboratory setting.
-
N-Methylethanolamine: This compound is a combustible liquid and is harmful if swallowed or in contact with skin.[15] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[15] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[15]
-
(Methylamino)acetaldehyde dimethyl acetal: This is a flammable liquid and vapor that can cause serious eye damage and skin irritation.[8]
Always consult the Safety Data Sheet (SDS) before handling these chemicals.[15] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While 1-(methylamino)ethen-1-ol remains a transient species without a dedicated CAS number, its chemical reactivity is accessible to the synthetic chemist through the judicious use of its stable precursors, N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal. A thorough understanding of the properties of these precursors, coupled with a strategic approach to the in situ generation of the enol, opens up a wide array of possibilities for the synthesis of novel and complex molecules. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently explore the rich synthetic landscape offered by this versatile reactive intermediate.
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